4-(Trifluoromethyl)quinolin-7-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)quinolin-7-amine typically involves the trifluoromethylation of quinoline derivatives. One common method is the reaction of 4-iodo-7-chloroquinoline with a trifluoromethylcopper(I)phenanthroline complex, resulting in the formation of 4-trifluoromethyl-7-chloroquinoline . This intermediate can then be further functionalized to introduce the amine group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline N-oxides, while nucleophilic substitution can produce various substituted quinoline derivatives .
Scientific Research Applications
4-(Trifluoromethyl)quinolin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Another fluorinated quinoline derivative with potential anti-cancer activity.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A synthetic antimalarial drug with a similar quinoline scaffold.
Mefloquine: A well-known antimalarial drug that also contains a fluorinated quinoline structure.
Uniqueness
4-(Trifluoromethyl)quinolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(trifluoromethyl)quinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-4-15-9-5-6(14)1-2-7(8)9/h1-5H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNJVKBDKOPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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